
3-Fluoro-6-metoxiquinolina
Descripción general
Descripción
3-Fluoro-6-methoxyquinoline, also known as 3-Fluoro-6-methoxyquinoline, is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoro-6-methoxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química medicinal: Agentes antimicrobianos
3-Fluoro-6-metoxiquinolina: se ha utilizado en la síntesis de nuevos compuestos con potente actividad antimicrobiana . Estos derivados son particularmente efectivos como inhibidores de la ADN girasa bacteriana y la topoisomerasa IV, enzimas esenciales para la replicación del ADN bacteriano. La modificación de la estructura de la quinolina con un átomo de flúor mejora la capacidad del compuesto para interactuar con las enzimas bacterianas, lo que podría conducir a nuevas clases de antibióticos.
Ciencia de materiales: Desarrollo de sensores
En ciencia de materiales, This compound sirve como precursor para el desarrollo de sensores fluorescentes . Estos sensores están diseñados para detectar iones de zinc y cloro, que son importantes para diversas aplicaciones industriales y ambientales. La estructura del compuesto permite la incorporación en materiales de sensores que exhiben alta sensibilidad y selectividad.
Estudios biológicos: Inhibición enzimática
La investigación biológica se ha beneficiado del uso de This compound en el estudio de la inhibición enzimática . Se ha demostrado que los derivados del compuesto poseen propiedades antibacterianas significativas al inhibir enzimas que son esenciales para la supervivencia bacteriana. Esto tiene implicaciones para comprender la resistencia bacteriana y desarrollar nuevas estrategias terapéuticas.
Investigación ambiental: Síntesis de antibióticos
Los estudios ambientales han aprovechado This compound en la síntesis de antibióticos . Los derivados halogenados del compuesto son bloques de construcción clave en la creación de antibióticos que pueden degradarse en el medio ambiente sin dejar residuos dañinos, abordando la creciente preocupación por la contaminación por antibióticos.
Química analítica: Inhibidores de la polimerización de tubulina
En química analítica, This compound se utiliza en la síntesis de inhibidores de la polimerización de tubulina . Estos inhibidores son cruciales para la investigación del cáncer, ya que pueden detener el crecimiento de las células cancerosas al evitar la formación de microtúbulos, que son necesarios para la división celular.
Usos industriales: Componentes de cristales líquidos
Industrialmente, This compound encuentra aplicación en la producción de cristales líquidos . Las quinolinas fluoradas, incluido este compuesto, se utilizan debido a sus propiedades ópticas únicas, que son esenciales para la fabricación de pantallas y otros dispositivos electrónicos.
Mecanismo De Acción
Target of Action
3-Fluoro-6-methoxyquinoline is a synthetic compound that has been found to have antimicrobial properties . The primary targets of this compound are bacterial DNA gyrase and topoisomerase . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, 3-Fluoro-6-methoxyquinoline prevents bacterial growth and proliferation .
Mode of Action
3-Fluoro-6-methoxyquinoline interacts with its targets, DNA gyrase and topoisomerase, by binding to their active sites. This binding inhibits the enzymes’ ability to supercoil and relax DNA, processes that are crucial for DNA replication and transcription . As a result, the bacterial DNA becomes destabilized, leading to cell death .
Biochemical Pathways
It is known that the compound interferes with dna replication and transcription by inhibiting dna gyrase and topoisomerase . This disruption of DNA processes leads to bacterial cell death .
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest that it may have good bioavailability
Result of Action
The inhibition of DNA gyrase and topoisomerase by 3-Fluoro-6-methoxyquinoline leads to the destabilization of bacterial DNA, preventing DNA replication and transcription . This results in the death of bacterial cells, demonstrating the compound’s antimicrobial effects .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Fluoro-6-methoxyquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial enzymes. It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By inhibiting these enzymes, 3-Fluoro-6-methoxyquinoline disrupts bacterial DNA processes, leading to cell death. This interaction is primarily due to the compound’s ability to bind to the enzyme-DNA complex, preventing the supercoiling and relaxation of DNA necessary for replication.
Cellular Effects
The effects of 3-Fluoro-6-methoxyquinoline on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, its impact is less pronounced but still significant. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Fluoro-6-methoxyquinoline has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 3-Fluoro-6-methoxyquinoline exerts its effects through several mechanisms. It binds to the bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme-DNA complex. Additionally, 3-Fluoro-6-methoxyquinoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-6-methoxyquinoline change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other molecules. Long-term studies have shown that 3-Fluoro-6-methoxyquinoline can have lasting effects on cellular function, particularly in bacterial cells. In vitro studies have demonstrated that prolonged exposure to the compound can lead to the development of resistance in some bacterial strains .
Dosage Effects in Animal Models
The effects of 3-Fluoro-6-methoxyquinoline vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to mammalian cells . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired antimicrobial activity. Beyond this threshold, the risk of toxic effects increases.
Metabolic Pathways
3-Fluoro-6-methoxyquinoline is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism . The compound can also affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, 3-Fluoro-6-methoxyquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects.
Subcellular Localization
The subcellular localization of 3-Fluoro-6-methoxyquinoline is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors or to the mitochondria to affect cellular metabolism. This localization is essential for the compound’s function and effectiveness in biochemical reactions.
Propiedades
IUPAC Name |
3-fluoro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRFUDTXRWNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461883 | |
| Record name | 3-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426842-85-5 | |
| Record name | 3-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-fluoro-6-methoxyquinoline in medicinal chemistry?
A1: 3-Fluoro-6-methoxyquinoline is a key building block for synthesizing antibiotics. Its halogenated derivatives, particularly those with substitutions at the 4-position, have shown promise in antimicrobial drug discovery. []
Q2: Can you describe a common synthetic route for 3-fluoro-6-methoxyquinoline?
A2: A widely used method involves a two-step process. First, p-anisidine reacts with 2-fluoromalonic acid in the presence of phosphorus oxychloride, producing 2,4-dichloro-3-fluoro-6-methoxyquinoline. This intermediate then undergoes hydrogenolysis to yield the desired 3-fluoro-6-methoxyquinoline. This method is considered facile and efficient for synthesizing this important compound. []
Q3: Has the synthesis of 3-fluoro-6-methoxyquinoline been scaled up for larger-scale production?
A3: Yes, research has focused on developing practical and scalable synthetic routes for 3-fluoro-6-methoxyquinoline. For example, a four-step process has been established to synthesize 4-bromo-3-fluoro-6-methoxyoquinoline and 3-fluoro-4-iodo-6-methoxyoquinoline starting from readily available 2,4-dichloro-3-fluoroquinoline. This method boasts impressive overall yields of 81–85%, making it suitable for large-scale production. []
Q4: What are the potential applications of 3-fluoro-6-methoxyquinoline derivatives in drug discovery?
A4: Research indicates that novel 3-fluoro-6-methoxyquinoline derivatives exhibit inhibitory activity against bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and are therefore attractive targets for developing new antibiotics. []
Q5: Where can I find more information about the large-scale production and further development of 3-fluoro-6-methoxyquinoline?
A5: Further details about the initial route scouting and final process development for multi-kilogram production of 3-fluoro-6-methoxyquinoline using p-anisidine and 2-fluoromalonic acid as starting materials can be found in dedicated research publications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
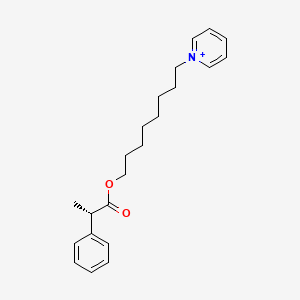
![[(2S,3R,4R,5R,6S)-6-[[(1S,3S,4R,5R,7S,9R,10S,11S,12R,14R,16S,28R,29S,30S,31R,33R,36R,37R,38R,39R,41R)-4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37,38-bis[[(2S)-2-methylbutanoyl]oxy]-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-[(2S)-2-methylbutanoyl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B1245120.png)
![N-methyl-4-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]piperidine](/img/structure/B1245121.png)
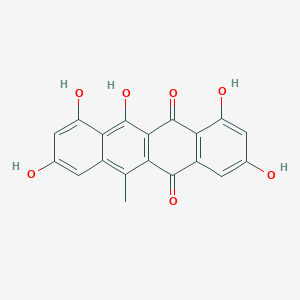
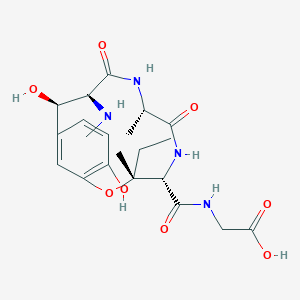
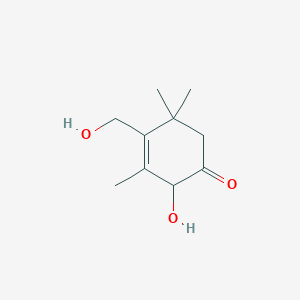
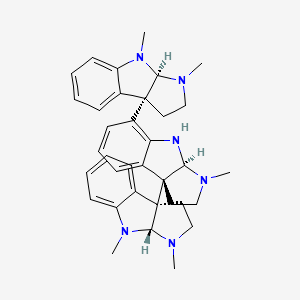

![rac-(2E)-1-[5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-2-(4-methylpent-3-en-1-yl)-2H-chromen-8-yl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B1245128.png)
![(10S,11S,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3S)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide](/img/structure/B1245132.png)
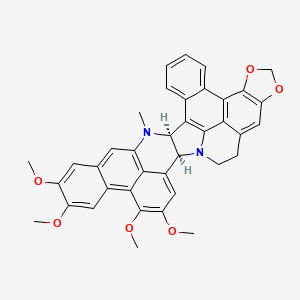
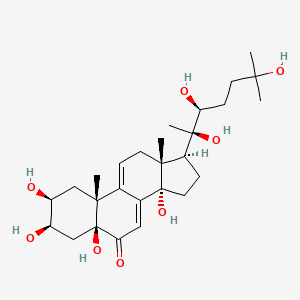
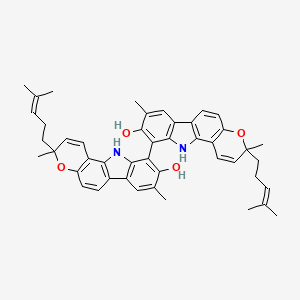
![2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-](/img/structure/B1245142.png)
